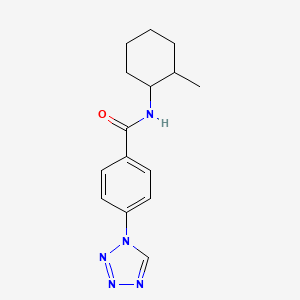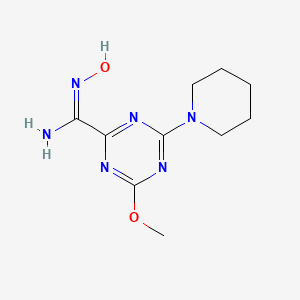
N-(2-METHYLCYCLOHEXYL)-4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-METHYLCYCLOHEXYL)-4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse biological activities and applications in various fields such as medicinal chemistry, pharmacology, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-METHYLCYCLOHEXYL)-4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-aminobenzoic acid with an appropriate acylating agent under acidic or basic conditions.
Introduction of the Tetrazole Ring: The tetrazole ring can be introduced by reacting the benzamide intermediate with sodium azide and a suitable catalyst under high-temperature conditions.
Cyclohexyl Substitution: The final step involves the substitution of the benzamide core with a 2-methylcyclohexyl group using a suitable alkylating agent.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
N-(2-METHYLCYCLOHEXYL)-4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles to form substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, or sulfonyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
N-(2-METHYLCYCLOHEXYL)-4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of N-(2-METHYLCYCLOHEXYL)-4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context.
類似化合物との比較
Similar Compounds
- N-(2-Cyclohexyl)-4-(1H-1,2,3,4-Tetrazol-1-yl)benzamide
- N-(2-Methylcyclohexyl)-4-(1H-1,2,3,4-Tetrazol-1-yl)benzoate
- N-(2-Methylcyclohexyl)-4-(1H-1,2,3,4-Tetrazol-1-yl)benzylamine
Uniqueness
N-(2-METHYLCYCLOHEXYL)-4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE is unique due to its specific substitution pattern and the presence of both the tetrazole ring and the cyclohexyl group. This combination of structural features may confer distinct biological activities and properties compared to similar compounds.
特性
IUPAC Name |
N-(2-methylcyclohexyl)-4-(tetrazol-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O/c1-11-4-2-3-5-14(11)17-15(21)12-6-8-13(9-7-12)20-10-16-18-19-20/h6-11,14H,2-5H2,1H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZCWAVISVDNOJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NC(=O)C2=CC=C(C=C2)N3C=NN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-N-[4-(2-furyl)phenyl]-3-piperidinecarboxamide](/img/structure/B5981174.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B5981178.png)
![1-{[2-(2-phenylethyl)-4-morpholinyl]carbonyl}cyclopropanecarboxamide](/img/structure/B5981180.png)
![N-(2,2-dimethyl-1,2-dihydrobenzo[f]isoquinolin-4-yl)tryptophan](/img/structure/B5981183.png)
![(2E)-2-[(4-chlorophenyl)imino]-5-(3-methylbenzyl)-1,3-thiazolidin-4-one](/img/structure/B5981191.png)
![(2Z,5Z)-5-[(6-methylpyridin-2-yl)methylidene]-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B5981197.png)

![N-(3-furylmethyl)-5-[1-(tetrahydro-2H-pyran-4-ylmethyl)-2-pyrrolidinyl]-2-thiophenecarboxamide](/img/structure/B5981218.png)
![2-oxo-1-phenyl-N-[3-(1H-pyrazol-1-yl)propyl]-3-pyrrolidinecarboxamide](/img/structure/B5981223.png)
![1-[2-(3-fluorophenyl)ethyl]-N-isopropyl-N-methyl-6-oxo-3-piperidinecarboxamide](/img/structure/B5981230.png)
![ETHYL (5Z)-5-{[3-CHLORO-4-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE}-2-(4-METHYLBENZAMIDO)-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE](/img/structure/B5981234.png)
![N-[2-(dimethylamino)ethyl]-4-methoxybenzenesulfonamide](/img/structure/B5981241.png)
![2-{(E)-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]methyl}phenol](/img/structure/B5981246.png)
![2-[(2-chloro-4-fluorophenoxy)methyl]-N-(pyrimidin-4-ylmethyl)-1,3-oxazole-4-carboxamide](/img/structure/B5981261.png)
